Px-104 belongs to a series of "hammerhead"-structured Farnesoid X Receptor (FXR) agonists []. FXR, a nuclear receptor primarily found in the liver and intestine, plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis [, ]. Px-104 acts as a potent and selective agonist of FXR, meaning it binds to and activates this receptor, mimicking the effects of endogenous bile acids []. This property makes Px-104 a valuable tool in investigating FXR's role in various physiological and pathological processes, particularly in the context of liver diseases like Non-alcoholic Fatty Liver Disease (NAFLD) [, , ].
The compound (-)-PX20606 trans isomer is a selective agonist of the farnesoid X receptor, a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose homeostasis. This compound has garnered attention for its potential therapeutic applications in metabolic disorders and liver diseases.
(-)-PX20606 trans isomer belongs to the class of farnesoid X receptor agonists. This classification indicates its mechanism of action, which involves activating the farnesoid X receptor to modulate gene expression related to bile acid metabolism and other metabolic pathways.
The synthesis of (-)-PX20606 trans isomer typically involves multi-step organic synthesis techniques. The synthetic route includes:
The synthesis requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of (-)-PX20606 trans isomer.
(-)-PX20606 trans isomer undergoes various chemical reactions typical of organic compounds, including:
The kinetics of these reactions can be studied using spectroscopic methods, providing insights into reaction rates and mechanisms.
The mechanism of action for (-)-PX20606 trans isomer primarily involves:
Research indicates that activation of the farnesoid X receptor by (-)-PX20606 trans isomer enhances the expression of genes involved in bile acid transport and metabolism, contributing to improved metabolic profiles in preclinical models.
(-)-PX20606 trans isomer has significant applications in scientific research, particularly in:
The systematic IUPAC name for (-)-PX20606 trans isomer is 4-[(1S,2S)-2-(2-Chloro-4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}phenyl)cyclopropyl]benzoic acid [1]. This name defines its core structure: a cyclopropane ring with trans-substituted stereochemistry, linked to a benzoic acid group and a trisubstituted isoxazole moiety. The isoxazole ring features a 2,6-dichlorophenyl group at position 3, a cyclopropyl group at position 5, and a chlorinated benzyl ether at position 4. The molecular formula is C₂₉H₂₂Cl₃NO₄, with a precise molecular weight of 553.06 g/mol [1] [2].
The "trans" designation refers to the relative orientation of substituents on the cyclopropane ring. In cyclopropane systems, trans configuration positions substituents on opposite faces of the ring plane, analogous to trans-alkenes where bulky groups reside across a double bond [5] [6]. This geometry minimizes steric strain compared to cis-isomers, similar to the stability trend observed in trans-2-butene (ΔG = 2.8 kJ/mol more stable than cis) [5]. For (-)-PX20606, the trans configuration likely contributes to its optimal binding to the FXR receptor by orienting the benzoic acid and isoxazole groups into a coplanar, extended conformation [1] [2].
The cyclopropane ring contains two chiral carbons with (1S,2S) absolute configuration [1]. This specifies that both carbon atoms have S-stereochemistry, rendering the compound enantiomerically pure (the "-" sign in the name denotes levorotatory optical activity). The (1S,2S) configuration is critical for biological activity, as evidenced by the racemate (mixture of S,S and R,R enantiomers) showing reduced potency (EC₅₀ = 32–34 nM) compared to the pure (-)-(1S,2S) isomer (EC₅₀ = 18–29 nM) [1] [3]. The chiral environment created by this configuration enables selective recognition by the FXR ligand-binding domain.
Table 2: Stereochemical Impact on Biological Activity
Compound | Stereochemistry | FXR EC₅₀ (FRET Assay) | FXR EC₅₀ (M1H Assay) |
---|---|---|---|
(-)-PX20606 trans isomer | (1S,2S) | 18 nM | 29 nM |
PX20606 trans racemate | (1S,2S) + (1R,2R) | 32 nM | 34 nM |
While explicit solubility data for (-)-PX20606 trans isomer is unavailable in the search results, its structure suggests moderate lipophilicity. The benzoic acid group imparts polarity, but the three chlorine atoms, cyclopropyl, and phenyl rings enhance hydrophobicity. Analogous compounds like 1,2-dichloroethylene exhibit higher solubility in chlorinated solvents (e.g., dichloromethane) than in alcohols or water [8]. Given the structural similarity, (-)-PX20606 is likely soluble in DMSO, DMF, or THF – solvents typically used for FXR agonist bioassays [1] [7]. Its carboxylic acid group may allow salt formation in basic aqueous buffers, though the dichlorophenyl groups limit water solubility.
No experimental melting or boiling points are reported for (-)-PX20606 trans isomer [1] [2]. However, its thermal stability can be inferred from structural analogs:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7